molecular formula C15H12BrN3 B572862 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine CAS No. 1263284-43-0

2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine

Cat. No.: B572862
CAS No.: 1263284-43-0
M. Wt: 314.186
InChI Key: RHCDQKUOKLLODV-UHFFFAOYSA-N
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Description

2-(4-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a substituted imidazole moiety. The imidazole ring is functionalized with a 4-bromophenyl group at the 4-position and a methyl group at the 1-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

The synthesis of such compounds typically involves nucleophilic aromatic substitution (SNAr) reactions, as demonstrated in related imidazole-bipyridine derivatives . Characterization methods include NMR, HPLC, and mass spectrometry, ensuring structural fidelity .

Properties

IUPAC Name

2-[4-(4-bromophenyl)-1-methylimidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3/c1-19-10-14(11-5-7-12(16)8-6-11)18-15(19)13-4-2-3-9-17-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCDQKUOKLLODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole and pyridine rings.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the imidazole and pyridine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally similar compounds and their distinguishing features:

Compound Name CAS No. Similarity Score Structural Differences vs. Target Compound Key Properties/Applications
2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine 760212-58-6 0.88 Imidazo[4,5-c]pyridine scaffold; lacks methyl group Fluorescent probes
1-(4-Bromophenyl)-2-phenyl-1H-benzo[d]imidazole 65147-89-9 0.76 Benzoimidazole core; phenyl substituent at 2-position Antimicrobial agents
6-Bromo-2-phenylimidazo[1,2-a]pyridine 113270-73-8 0.73 Imidazo[1,2-a]pyridine system; bromine at pyridine 6-position G protein-coupled receptor ligands
AS1269574 (from ) N/A N/A Pyrimidine core; bromophenyl and methylpyrimidine groups Experimental kinase inhibitor

Key Observations :

  • Similarity vs. Functional Divergence : The highest similarity (0.88) is observed with 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine, but the absence of a methyl group in the latter alters its pharmacokinetic profile, reducing metabolic stability compared to the target compound .
  • Core Heterocycle Variations : Analogs like AS1269574 replace imidazole with pyrimidine, significantly impacting electronic density and receptor-binding selectivity .

Crystallographic and Computational Insights

  • Structural Analysis: The target compound’s crystal structure (refined using SHELXL ) reveals planar geometry, facilitating π-π stacking in supramolecular assemblies. In contrast, benzoimidazole analogs exhibit non-planar conformations, reducing stacking efficiency .
  • Software Tools : WinGX and ORTEP are critical for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks, aiding in comparative crystallographic studies .

Biological Activity

The compound 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine is a derivative of imidazole and pyridine, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine can be represented as follows:

C15H13BrN2\text{C}_{15}\text{H}_{13}\text{BrN}_2

This compound features a bromophenyl group and an imidazole moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific activities associated with 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine.

Antibacterial Activity

The antibacterial activity of imidazole and pyridine derivatives has been extensively studied. A recent study evaluated the antibacterial effects of various compounds, including those similar to our target compound. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, indicating strong antibacterial properties .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridineTBDTBD

Antifungal Activity

Similar derivatives have also shown antifungal activity. The study highlighted that certain imidazole derivatives effectively inhibited fungal growth, suggesting that our compound may exhibit comparable antifungal properties .

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Target Fungi
Compound C0.005C. albicans
Compound D0.010A. niger
2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridineTBDTBD

The mechanisms by which imidazole and pyridine derivatives exert their biological effects typically involve interaction with cellular targets:

  • Enzyme Inhibition : Many compounds inhibit key enzymes in bacterial and fungal metabolism.
  • Membrane Disruption : Some derivatives can integrate into microbial membranes, disrupting their integrity.
  • Receptor Modulation : Certain compounds act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Case Studies

Recent literature has documented the efficacy of similar compounds in preclinical models:

  • Case Study 1 : A study on a related imidazole derivative demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) in vitro and in vivo models .
  • Case Study 2 : Another investigation highlighted the anticancer potential of pyridine derivatives, showing that they induced apoptosis in cancer cell lines through the downregulation of anti-apoptotic proteins .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(4-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)pyridine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A typical approach involves reacting 4-(4-bromophenyl)-1-methylimidazole precursors with pyridine derivatives in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions . Post-synthesis, characterization should include:
  • 1H/13C NMR spectroscopy (in DMSO-d₆ or CDCl₃) to confirm substituent positions and molecular connectivity.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹).
    For purity assessment, use HPLC with a C18 column and UV detection at 254 nm .

Q. How can X-ray crystallography resolve the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
  • Grow crystals via slow evaporation (e.g., using ethanol/water mixtures).
  • Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Use SHELX (SHELXL for refinement) to solve the structure, with WinGX for data processing .
  • Analyze hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking using Mercury or Olex2 .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to:
  • Optimize geometry and calculate HOMO-LUMO gaps (for reactivity insights).
  • Simulate IR and UV-Vis spectra (compare with experimental data) .
    Tools: Gaussian 09 or ORCA, visualized with GaussView.

Advanced Research Questions

Q. How to address crystallographic challenges like twinning or disorder in this compound?

  • Methodological Answer : For twinned crystals:
  • Use SHELXL ’s TWIN/BASF commands to refine twin laws .
  • Validate with R-factor convergence (target R1 < 0.05).
    For disorder: Apply PART/SUMP restraints and analyze displacement parameters (ADPs) with ORTEP . Cross-validate with PLATON’s SQUEEZE for solvent masking .

Q. What strategies resolve contradictions between experimental and computational structural data?

  • Methodological Answer :
  • Compare DFT-optimized bond lengths/angles with SCXRD data (tolerances: ±0.02 Å, ±2°).
  • Re-examine NMR assignments if discrepancies arise (e.g., use 2D COSY/HSQC to confirm proton correlations) .
  • For vibrational spectra, scale computed IR frequencies by 0.96–0.98 to match experimental peaks .

Q. How to design bioactivity assays targeting GPCRs or ion channels?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with GPCR structures (e.g., CB1 receptor PDB: 5TGZ) to predict binding modes of the bromophenyl-imidazole scaffold .
  • Functional assays :
  • Measure cAMP levels (ELISA) for Gαs/i-coupled receptors.
  • Use patch-clamp electrophysiology for ion channel modulation .

Q. How to analyze thermal stability and degradation pathways?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential thermal analysis (DTA) under nitrogen (heating rate: 10°C/min).
  • Identify decomposition stages (e.g., imidazole ring breakdown above 250°C).
  • Correlate with mass loss profiles and evolved gas analysis (EGA-MS) .

Q. What spectroscopic techniques validate non-covalent interactions in solution?

  • Methodological Answer :
  • Nuclear Overhauser Effect (NOESY) : Detect spatial proximity between aromatic protons (e.g., pyridine and bromophenyl groups).
  • Fluorescence quenching : Titrate with iodide ions to assess solvent accessibility of aromatic moieties .

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